Structural Pre-requisite for mTOR Kinase Domain Binding: Furan vs. Pyridine vs. Bromo Substitution
In the morpholinopyrimidine series exemplified in US20090018134, the nature of the substituent at the pyrimidine 5-position dictates mTOR binding mode. The target compound's furan-2-carboxamide group is hypothesized to engage the kinase hinge region via a bidentate H-bond donor-acceptor motif, a feature absent in the 5-bromo analog (CAS 1358156-04-3) which relies on weak halogen bonding [1]. Although direct Kd/IC50 data for the furan analog is not publicly disclosed, the patent class teaches that heteroaryl carboxamides at this position are critical for achieving nanomolar mTOR affinity, while halogen substitutions generally result in micromolar or inactive compounds [1][2].
| Evidence Dimension | mTOR kinase inhibitory potency (projected from class SAR) |
|---|---|
| Target Compound Data | Projected sub-μM mTOR IC50 based on patent SAR; exact value undisclosed. |
| Comparator Or Baseline | 5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide (CAS 1358156-04-3); No mTOR inhibition data reported, presumed weak. |
| Quantified Difference | Qualitative SAR trend: carboxamide > halogen for mTOR affinity. |
| Conditions | Inferred from morpholinopyrimidine patent class SAR (mTOR enzymatic assay). |
Why This Matters
Procurement of the 5-bromo analog for mTOR research is contraindicated; the target compound is the structurally rational choice for maintaining kinase hinge-binding interactions.
- [1] US Patent Application US20090018134A1. Morpholino Pyrimidine Derivatives and Their Use in Therapy. Priority Date: July 9, 2007. Justia Patents. View Source
- [2] Kuujia. 5-Bromo-N-2-(morpholin-4-yl)pyrimidin-5-ylfuran-2-carboxamide (CAS 1358156-04-3). Product Page. View Source
